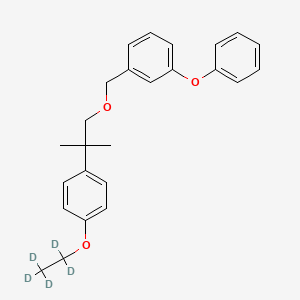
Etofenprox-d5; Etofenprox D5 (ethyl D5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etofenprox-d5, also known as Etofenprox D5 (ethyl D5), is a stable isotope-labeled compound. It is a derivative of Etofenprox, a widely used insecticide. The compound is characterized by the presence of deuterium atoms, which replace certain hydrogen atoms in the molecule. This labeling makes Etofenprox-d5 particularly useful in various scientific research applications, including environmental and agricultural studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etofenprox-d5 involves the incorporation of deuterium atoms into the Etofenprox molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Etofenprox-d5 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity of the final product. Quality control measures are implemented to verify the isotopic labeling and overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Etofenprox-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert Etofenprox-d5 into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Etofenprox-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Etofenprox in various environments.
Biology: Employed in biological studies to understand the metabolism and degradation of Etofenprox in living organisms.
Medicine: Investigated for its potential effects and interactions with biological systems.
Industry: Utilized in environmental monitoring and agricultural research to assess the impact of Etofenprox on ecosystems
Mechanism of Action
The mechanism of action of Etofenprox-d5 is similar to that of Etofenprox. It acts on the nervous system of insects, disrupting their normal function and leading to paralysis and death. The molecular targets include sodium channels in the nerve cells, which are essential for the transmission of nerve impulses. By binding to these channels, Etofenprox-d5 interferes with their normal operation, resulting in the insect’s demise .
Comparison with Similar Compounds
Etofenprox-d5 can be compared with other similar compounds, such as:
Etofenprox: The non-labeled version of the compound, widely used as an insecticide.
Permethrin-d5: Another deuterium-labeled insecticide with similar applications.
Bifenthrin-d5: A deuterium-labeled pyrethroid insecticide used in similar research applications
Etofenprox-d5 is unique due to its specific isotopic labeling, which provides distinct advantages in research applications, such as enhanced detection and quantification in analytical studies .
Properties
Molecular Formula |
C25H28O3 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-[[2-methyl-2-[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]propoxy]methyl]-3-phenoxybenzene |
InChI |
InChI=1S/C25H28O3/c1-4-27-22-15-13-21(14-16-22)25(2,3)19-26-18-20-9-8-12-24(17-20)28-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3/i1D3,4D2 |
InChI Key |
YREQHYQNNWYQCJ-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


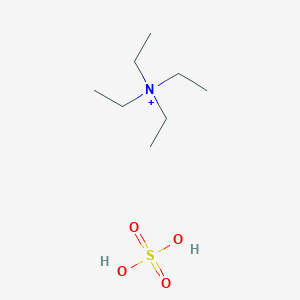
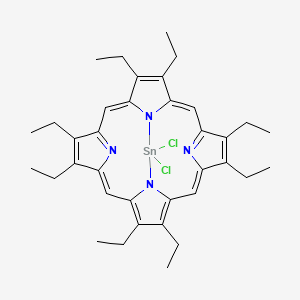
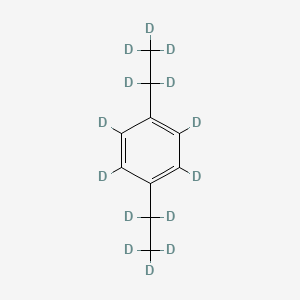
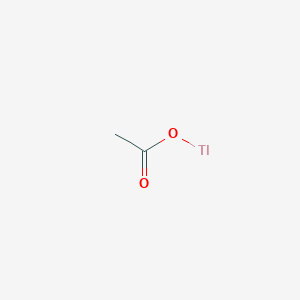

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)
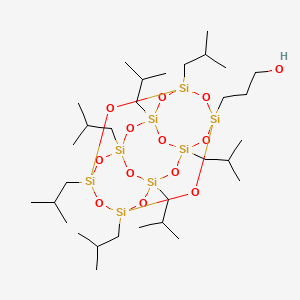
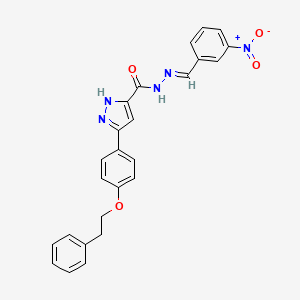

![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)
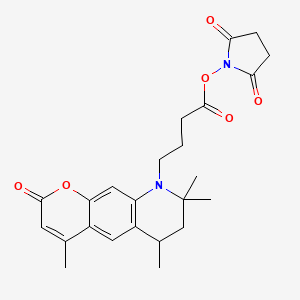


![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)
